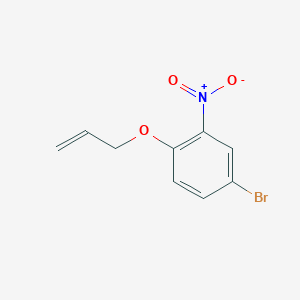

4-溴-2-硝基-1-(丙-2-烯-1-氧基)苯

描述

Synthesis Analysis

The synthesis of related (prop-2-ynyloxy)benzene derivatives has been achieved through reactions involving differently substituted phenol and aniline derivatives with propargyl bromide, utilizing K2CO3 as a base in acetone. These methods yield products in good percentages (53–85%), indicating a straightforward and efficient synthesis pathway for producing benzene derivatives, including those similar to 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene (Batool et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, has been determined, showing a trans configuration and stabilization through short intermolecular Br⋯O contacts. This structural information contributes to understanding the geometric and electronic configuration of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and related compounds (Li, 2009).

Chemical Reactions and Properties

The reactivity of bromo and nitro functional groups in such compounds allows for a variety of chemical reactions, including nucleophilic substitutions and further functionalization, leading to the synthesis of complex molecules and materials. For instance, nucleophilic aromatic substitution has been employed in the synthesis of phthalodinitrile derivatives and their metal complexes, illustrating the chemical versatility of bromo-nitro-benzene derivatives (Znoiko et al., 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, significantly influence the compound's behavior in different environments. For example, the crystal structure analysis of similar compounds reveals short non-hydrogen Br⋯O and O⋯Br intermolecular interactions contributing to the crystal stability and forming a supermolecular three-dimensional network structure (Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene, such as reactivity, stability, and interaction with other molecules, are essential for its applications in synthesis and material science. Studies on related compounds show a range of reactivities and interactions based on the substituents and reaction conditions, highlighting the importance of understanding these properties for practical applications (Akbaba et al., 2010).

科学研究应用

合成和生物评价

4-溴-2-硝基-1-(丙-2-烯-1-氧基)苯及其衍生物被合成用于各种应用。一个显著的方法涉及将酚和苯胺衍生物与丙炔基溴反应,产生具有显著抗尿酶和抗菌效果的化合物。例如,4-溴-2-氯-1-(丙-2-炔氧基)苯对尿酶酶表现出显著活性,而2-溴-4-甲基-1-(丙-2-炔氧基)苯对枯草芽孢杆菌表现出强效抗菌作用(Batool et al., 2014)。

晶体学研究

对类似化合物的晶体学研究,如(2E)-1-(3-溴苯基)-3-(4,5-二甲氧基-2-硝基苯基)丙-2-烯-1-酮,提供了关于分子结构和分子间相互作用的见解,这对于理解化学行为和潜在应用至关重要(Jasinski et al., 2010)。

气相色谱

在分析化学中,4-溴-2-硝基-1-(丙-2-烯-1-氧基)苯衍生物被用于气相色谱方法的开发。位置异构体的分离和测定展示了该化合物在分析应用中的实用性(Qin, 2005)。

环卤代研究

该化合物及其衍生物被用于环卤代研究。这类研究有助于有机化学中合成方法的发展,对于有机化学至关重要(Bovonsombat & Mcnelis, 1993)。

抗微生物剂

4-溴-2-硝基-1-(丙-2-烯-1-氧基)苯的衍生物已被合成并评估为有效的抗微生物剂,对各种微生物表现出高效性(Liaras et al., 2011)。

杂环系统的合成

该化合物参与新杂环系统的合成,展示了其在创造具有潜在生物活性的新化合物中的重要性(Taia et al., 2020)。

光谱测定

在环境化学领域,4-溴-2-硝基-1-(丙-2-烯-1-氧基)苯的衍生物已被用于河水中阴离子表面活性剂的光谱测定,突显了其在环境监测和分析中的作用(Higuchi et al., 1980)。

树枝状聚合物合成

该化合物在碳硅烷树枝状聚合物的合成中发挥作用,展示了其在材料科学和纳米技术领域的实用性(Casado & Stobart, 2000)。

属性

IUPAC Name |

4-bromo-2-nitro-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUFDKHHPMPDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)